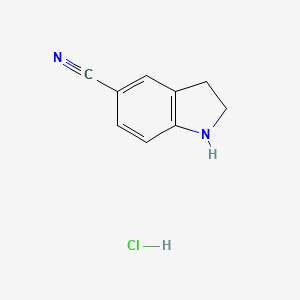

Indoline-5-carbonitrile hydrochloride

Descripción general

Descripción

Indoline-5-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C9H9ClN2 and its molecular weight is 180.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Indoline-5-carbonitrile hydrochloride, like many indole derivatives, has been found to bind with high affinity to multiple receptors These receptors are often the primary targets of the compound and play a crucial role in its mechanism of action

Mode of Action

The mode of action of this compound involves its interaction with its targets. Indole, an important heterocyclic system, is known to undergo electrophilic substitution readily due to excessive π-electrons delocalization . This property likely contributes to the interaction of this compound with its targets, leading to changes in the targets’ function .

Biochemical Pathways

This compound, as an indole derivative, may affect various biochemical pathways. Indole derivatives have been reported to possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence a wide range of biochemical pathways, leading to various downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the biochemical pathways it affects. Given the broad spectrum of biological activities associated with indole derivatives , the compound could potentially have a wide range of molecular and cellular effects.

Análisis Bioquímico

Biochemical Properties

Indoline-5-carbonitrile hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . These interactions often involve binding to specific receptors or enzymes, thereby modulating their activity. The compound’s ability to interact with multiple receptors and enzymes makes it a versatile tool in biochemical research.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways involved in inflammation and cancer . By binding to specific receptors on the cell surface, this compound can alter the expression of genes involved in these pathways, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and receptors, either inhibiting or activating their activity. For instance, indole derivatives have been shown to inhibit enzymes involved in viral replication, thereby exhibiting antiviral properties . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under certain conditions, but may degrade over time, leading to changes in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies can result in sustained changes in cellular behavior, depending on the stability of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, toxic or adverse effects may be observed . Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases, leading to detrimental effects on cellular and organismal health.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and biological activity. For example, indole derivatives are known to be metabolized by cytochrome P450 enzymes, which play a key role in their biotransformation . The compound’s effects on metabolic flux and metabolite levels can influence its overall biological activity and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize to the nucleus, where they can interact with transcription factors and influence gene expression. The subcellular localization of this compound is an important factor in determining its biological activity and efficacy.

Actividad Biológica

Indoline-5-carbonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by data tables and relevant research findings.

Target Interactions

This compound interacts with multiple biological receptors and enzymes, particularly those involved in inflammatory and metabolic pathways. Its structure allows it to bind effectively to these targets, influencing various physiological processes.

Mode of Action

The compound's mode of action involves electrophilic substitution reactions typical of indole derivatives, which can modulate enzyme activity and influence cellular signaling pathways. This interaction is crucial for its reported antiviral, anti-inflammatory, and anticancer properties.

Biochemical Pathways

This compound is implicated in several key biochemical pathways:

- Antiviral Activity : It has been shown to inhibit enzymes involved in viral replication.

- Anti-inflammatory Effects : The compound acts as a dual inhibitor of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), demonstrating significant anti-inflammatory efficacy in vivo .

- Anticancer Properties : Research indicates that it can induce apoptosis in cancer cell lines and inhibit cell proliferation by affecting the cell cycle .

In Vitro Studies

In vitro studies have demonstrated the following activities:

| Activity | IC50 Value (μM) | Cell Line |

|---|---|---|

| 5-LOX Inhibition | 0.41 ± 0.01 | Various inflammatory models |

| sEH Inhibition | 0.43 ± 0.10 | Various inflammatory models |

| Cytotoxicity | 19 ± 0.52 | A549 (lung cancer) |

| Apoptosis Induction | Significant increase | MCF-7 (breast cancer) |

These results indicate that this compound exhibits potent inhibitory effects on critical enzymes involved in inflammation and cancer progression .

In Vivo Studies

In vivo investigations have further validated the compound's therapeutic potential:

- Animal Models : In zymosan-induced peritonitis and experimental asthma models, indoline derivatives showed remarkable anti-inflammatory effects, significantly reducing symptoms and inflammation markers .

- Dosage Effects : Studies reveal that lower dosages can yield beneficial effects, while higher doses may lead to toxicity, underscoring the importance of dosage optimization in therapeutic applications.

Case Studies

- Anti-inflammatory Efficacy : A study involving compound 73 , an analog of this compound, demonstrated significant reductions in inflammatory responses in murine models. The compound effectively inhibited both 5-LOX and sEH, leading to decreased leukocyte infiltration and pro-inflammatory cytokine production .

- Cancer Cell Line Analysis : The cytotoxic effects of indoline derivatives were assessed using the MTT assay across various cancer cell lines. The results indicated a potent ability to induce apoptosis and halt cell cycle progression at specific phases (G1/S and G2/M), highlighting its potential as a chemotherapeutic agent .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Indoline-5-carbonitrile hydrochloride has been investigated for its potential therapeutic effects, particularly in the following areas:

- Anticancer Research : Studies have shown that this compound exhibits significant anticancer properties. In vitro studies indicate its effectiveness against various cancer cell lines, including glioma cells (e.g., SJ-GBM2 and SF8628). The compound's mechanism appears to involve modulation of cellular pathways associated with tumor growth and survival .

- Anti-inflammatory Activity : Recent research has identified indoline-based compounds as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are key enzymes in inflammatory pathways. One derivative demonstrated promising anti-inflammatory efficacy in animal models, suggesting potential applications in treating inflammatory diseases .

- Neurological Disorders : The compound's structural similarity to other indole derivatives positions it as a candidate for treating cognitive disorders, including Alzheimer's disease and other neurodegenerative conditions. Its ability to interact with neurotransmitter systems is of particular interest .

Biological Studies

This compound is also being explored for its role in modulating biological pathways:

- Neurotransmission : The compound may interact with receptors involved in neurotransmission, such as serotonin receptors. This interaction could influence mood regulation and cognitive function, making it a candidate for further exploration in psychiatric disorders.

- Mechanistic Studies : Ongoing research aims to elucidate the specific molecular targets and pathways affected by this compound, which could inform its therapeutic potential across various diseases .

Industrial Applications

Beyond medicinal uses, this compound has applications in industrial chemistry:

- Synthesis of Dyes and Pigments : The compound serves as a building block for synthesizing more complex molecules used in dyes and pigments, showcasing its versatility in chemical manufacturing.

- Chemical Intermediates : It is utilized as an intermediate in the synthesis of other chemical compounds, contributing to the development of new materials with specific properties .

Propiedades

IUPAC Name |

2,3-dihydro-1H-indole-5-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2.ClH/c10-6-7-1-2-9-8(5-7)3-4-11-9;/h1-2,5,11H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRZEXJPRIRIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187927-98-5 | |

| Record name | 1H-Indole-5-carbonitrile, 2,3-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.